4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic acid
Description
Properties
IUPAC Name |
[4-(4-methylpiperidin-1-yl)sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4S/c1-10-6-8-14(9-7-10)19(17,18)12-4-2-11(3-5-12)13(15)16/h2-5,10,15-16H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVNTVVSGLEIAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Analysis
Biochemical Properties
4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in various physiological processes. The interaction between this compound and serine proteases involves the formation of a reversible covalent bond with the active site serine residue, leading to enzyme inhibition. Additionally, this compound has been shown to interact with other proteins and biomolecules, potentially affecting their function and activity.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and contextFor instance, this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling events. Furthermore, this compound has been reported to alter the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with specific biomolecules, particularly enzymes. This compound acts as an enzyme inhibitor by binding to the active site of target enzymes, such as serine proteases, and forming a reversible covalent bond with the active site serine residue. This interaction prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent enzyme inhibition and alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to effectively inhibit target enzymes without causing significant toxicity or adverse effects. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit key enzymes involved in metabolic processes, such as glycolysis and the citric acid cycle, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can interact with cofactors, such as NADH and ATP, affecting their availability and utilization in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, allowing it to accumulate in specific cellular compartments. Additionally, this compound can bind to intracellular proteins, influencing its localization and distribution within the cell.
Subcellular Localization
The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals in its structure. Additionally, post-translational modifications, such as phosphorylation, can affect the localization and activity of this compound within the cell.
Biological Activity
4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic acid (CAS No. 1449132-62-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.
| Property | Value |
|---|---|
| Molecular Weight | 273.15 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. In studies involving various cancer cell lines, including colon cancer cells, the compound has shown potential in inhibiting cell proliferation. For instance, structural activity relationship (SAR) studies have demonstrated that modifications in the arylsulfonamide moiety can significantly impact antiproliferative activity, suggesting that similar modifications could enhance the efficacy of this compound against cancer cells .
The mechanism of action for boronic acids often involves the inhibition of proteasomes or other cellular pathways critical for cancer cell survival. Specifically, the interaction of boronic acids with the proteasome can lead to the accumulation of pro-apoptotic factors, ultimately triggering apoptosis in cancer cells . This interaction may be enhanced by the presence of the piperidine and sulfonyl groups, which can influence binding affinity and specificity.
Case Studies
- Colon Cancer Cell Lines : A study evaluated various TASIN analogs against colon cancer cell lines and found that modifications similar to those present in this compound significantly influenced cellular activity. The most potent analog exhibited an IC50 value of 4.8 nM, indicating strong antiproliferative effects .
- Protein-Protein Interactions : Another research effort focused on using boronic acids as stabilizers for protein-protein interactions. The study highlighted how structural variations could enhance binding affinities for specific targets, suggesting potential applications in drug design .
Structure-Activity Relationship (SAR)
The SAR analysis has revealed that:
- Electron-withdrawing groups enhance activity.
- Bulky substituents at the para-position may reduce potency.
This information is crucial for optimizing the design of new derivatives with improved biological activity.
Pharmacokinetics
Studies on pharmacokinetic properties indicate that compounds with similar structures generally exhibit favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents .
Scientific Research Applications
Stock Solution Preparation
The following table outlines the preparation of stock solutions for different concentrations:
| Amount (mg) | 1 mM (mL) | 5 mM (mL) | 10 mM (mL) |
|---|---|---|---|
| 1 | 3.53 | 0.71 | 0.35 |
| 5 | 17.66 | 3.53 | 1.77 |
| 10 | 35.32 | 7.06 | 3.53 |
Anticancer Activity
Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. A study on TASIN analogs, which includes derivatives similar to 4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic acid, demonstrated their effectiveness against colon cancer cell lines by inhibiting cell proliferation and inducing apoptosis . The structure-activity relationship (SAR) analysis highlighted that modifications to the arylsulfonamide moiety can enhance potency against specific cancer types.
Protein-Protein Interaction Inhibition
The compound has been explored for its ability to inhibit protein-protein interactions, a crucial mechanism in various diseases, including cancers and neurodegenerative disorders. Fragment-based drug discovery approaches have identified leads that stabilize protein complexes, potentially leading to new therapeutic strategies .
Drug Development as a Boron-Based Therapeutic
Boronic acids have been utilized in developing drugs targeting proteasome inhibition, with some derivatives already approved for clinical use, such as bortezomib for multiple myeloma . The unique properties of boron-containing compounds allow them to interact with biological targets effectively, making them suitable candidates for further drug development.
Case Study 1: TASIN Analogs
In a study published in Nature Communications, researchers synthesized and evaluated TASIN analogs for their anticancer activity against various cell lines . The study found that certain modifications to the boronic acid structure significantly enhanced cytotoxic effects, suggesting that similar modifications to this compound could yield potent anticancer agents.
Case Study 2: Protein Interaction Stabilizers
A doctoral thesis from Eindhoven University of Technology discusses the discovery of protein-protein interaction stabilizers using fragment-based approaches . The findings suggest that compounds like this compound could serve as leads in developing inhibitors targeting specific protein interactions critical to disease progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related phenylboronic acid derivatives:
Research Findings
Preparation Methods
Starting Material Considerations
The preparation typically starts from a suitable sulfonyl chloride derivative of 4-(4-methylpiperidin-1-yl)benzenesulfonyl chloride or its corresponding halogenated aromatic precursor. The methylpiperidinyl moiety is introduced either prior to or after the sulfonylation step depending on the synthetic route.
Stepwise Preparation Method
A plausible detailed synthetic route based on analogous sulfonyl boronic acid preparations and the data available is as follows:
Synthesis of 4-(4-Methylpiperidin-1-yl)benzenesulfonyl Chloride:
- The sulfonyl chloride precursor is prepared by sulfonation of the corresponding aryl compound followed by chlorination.
- The 4-methylpiperidine group is introduced via nucleophilic substitution or sulfonamide formation.
Palladium-Catalyzed Borylation (Miyaura Borylation):
- The aryl sulfonyl halide or sulfonyl fluoride is subjected to Miyaura borylation using bis(pinacolato)diboron (B2pin2) as the boron source.
- Catalysts such as Pd(dppf)Cl2 are employed under inert atmosphere conditions.
- Reaction solvents typically include DMSO, MeOH, or mixtures thereof.
- Reaction temperature is maintained around 50°C for 12–24 hours to ensure full conversion.
Detailed Stock Solution Preparation Data
The solubility and stock solution preparation for this compound are critical for practical applications. The following table summarizes preparation volumes for various stock concentrations based on the molecular weight (283.16 g/mol):
| Stock Solution Concentration | Amount of Compound | Volume of Solvent (mL) |
|---|---|---|
| 1 mM | 1 mg | 3.5316 |
| 1 mM | 5 mg | 17.6579 |
| 1 mM | 10 mg | 35.3157 |
| 5 mM | 1 mg | 0.7063 |
| 5 mM | 5 mg | 3.5316 |
| 5 mM | 10 mg | 7.0631 |
| 10 mM | 1 mg | 0.3532 |
| 10 mM | 5 mg | 1.7658 |
| 10 mM | 10 mg | 3.5316 |
Note: Solvent choice depends on solubility; DMSO is commonly used. Solutions should be stored in aliquots to avoid degradation by freeze-thaw cycles.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Yield/Notes |
|---|---|---|
| Sulfonyl chloride synthesis | Sulfonation and chlorination of aryl precursor | Dependent on starting material |
| Sulfonyl fluoride conversion | KHF2 in aqueous acetonitrile, room temp | ~98% yield (analogous compounds) |
| Miyaura borylation | B2pin2, Pd(dppf)Cl2, DMSO/MeOH, 50°C, 24 h | 80–90% yield (typical) |
| Boronic ester hydrolysis | Ammonium acetate, sodium periodate or aqueous acid | 60–70% yield |
| Purification | Trituration with hexane/DCM mixture | High purity product |
| Stock solution preparation | DMSO or suitable solvent, heat and sonicate | Concentrations from 1 to 10 mM |
Q & A
Basic Questions
Q. What are the key synthetic routes for 4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic acid, and how is purity validated?
- Methodology : The compound can be synthesized via sequential sulfonylation and boronation. First, introduce the 4-methylpiperidine sulfonyl group to a phenyl precursor, followed by boronic acid installation using Miyaura borylation. Purity is typically verified via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. For example, analogous sulfonylphenylboronic acids are characterized using H and B NMR to confirm boronic acid functionality and substituent placement .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology : Key techniques include:
- NMR Spectroscopy : H NMR identifies proton environments (e.g., methylpiperidinyl protons at δ ~1.2–2.8 ppm), while B NMR confirms boronic acid presence (δ ~25–35 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHBNOS has a monoisotopic mass of 269.0893 Da) .
- Infrared (IR) Spectroscopy : Detects sulfonyl (S=O, ~1350–1150 cm) and boronic acid (B-O, ~1320–1280 cm) groups .
Q. How should this compound be stored to prevent decomposition?
- Methodology : Store under inert gas (argon/nitrogen) at 0–6°C to minimize boronic acid oxidation. Desiccants (e.g., molecular sieves) prevent hydrolysis. Stability studies on similar sulfonylphenylboronic acids suggest a shelf life of >6 months under these conditions .
Advanced Research Questions
Q. How does the 4-methylpiperidinylsulfonyl group influence electronic properties in cross-coupling reactions?
- Methodology : The electron-withdrawing sulfonyl group activates the boronic acid for Suzuki-Miyaura coupling by polarizing the C-B bond. Computational studies (e.g., DFT) can quantify this effect. Experimentally, compare coupling rates with non-sulfonylated analogs. For example, 3-(piperidin-1-ylsulfonyl)phenylboronic acid exhibits enhanced reactivity in aryl-aryl bond formation .
Q. What strategies resolve discrepancies in reaction yields when using different catalytic systems?
- Methodology :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh), PdCl(dppf)) to identify optimal ligand-metal combinations.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility, while aqueous conditions stabilize boronic acids.
- Additive Use : Bases (e.g., KCO) or phase-transfer agents (e.g., TBAB) enhance coupling efficiency. Contradictory results often arise from solvent/base mismatches, requiring systematic DOE (Design of Experiments) .
Q. How can regioselectivity be controlled in reactions involving this compound?
- Methodology : The sulfonyl group directs electrophilic substitution to the para position. For cross-coupling, steric hindrance from the methylpiperidinyl group can favor coupling at less hindered sites. Use X-ray crystallography or NOESY NMR to confirm spatial orientation .
Q. What are the challenges in analyzing hydrolytic stability, and how are they addressed?
- Methodology : Monitor boronic acid degradation via B NMR or LC-MS. Stabilization methods include:
- pH Control : Maintain mildly acidic conditions (pH 4–6) to prevent deprotonation and dimerization.
- Protecting Groups : Use pinacol esters during storage, regenerating the boronic acid in situ .
Data Contradiction Analysis
Q. How should researchers address conflicting spectroscopic data from different batches?
- Methodology :
- Reproducibility Checks : Verify synthesis protocols (e.g., reaction time, temperature) across batches.
- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., oxidized boronic acids).
- Collaborative Validation : Cross-check data with independent labs. For example, inconsistencies in sulfonyl group IR peaks may arise from residual solvents, requiring rigorous drying .
Q. Why do catalytic systems yield variable enantioselectivity in asymmetric reactions?
- Methodology : The sulfonyl group’s steric bulk may clash with chiral ligands. Screen ligands (e.g., BINAP, Josiphos) and adjust reaction temperature. For instance, lower temperatures (e.g., –20°C) can enhance enantiomeric excess (ee) by slowing non-selective pathways .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Formula | CHBNOS | |
| Monoisotopic Mass | 269.0893 Da | |
| Key NMR Signals (H) | δ 1.2–2.8 (piperidinyl CH), δ 7.5–8.0 (aromatic) | |
| Stability Storage | 0–6°C, inert atmosphere |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
